molecular formula C13H12N2O5S B6383040 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% CAS No. 1261900-02-0

4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%

Cat. No. B6383040
CAS RN: 1261900-02-0
M. Wt: 308.31 g/mol
InChI Key: SFYLEVKITQLSAN-UHFFFAOYSA-N
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Description

4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% (4-MSA-2-NP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MSA-2-NP is an aromatic nitro compound with a sulfonamide group, which gives it unique chemical properties and makes it an attractive target for research.

Scientific Research Applications

4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, as well as a substrate for the enzyme nitroreductase. It has also been used as a fluorescent probe for measuring the activity of enzymes and as a ligand for metal ions. Additionally, 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been used in studies of the binding of drugs to proteins and the interaction of drugs with receptors.

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to involve the binding of the nitro group to the sulfonamide group, forming a stable complex. This complex is then able to interact with enzymes, proteins, and receptors, leading to the observed effects.
Biochemical and Physiological Effects
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, leading to anti-inflammatory and anti-allergenic effects. Additionally, it has been shown to inhibit the activity of nitroreductase, leading to anticancer effects. It has also been shown to bind to metal ions, leading to increased antioxidant activity.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to its use. It is not very soluble in water, and its effects can vary depending on the pH of the solution. Additionally, it can be difficult to accurately measure its concentration in a solution.

Future Directions

There are several potential future directions for the study of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its interactions with enzymes, proteins, and receptors. Additionally, further research could be done to better understand its biochemical and physiological effects, and to develop new methods for its synthesis. Finally, further research could be done to explore its potential applications in drug development and other areas of scientific research.

Synthesis Methods

4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods. One of the most common methods is a two-step procedure involving the reaction of 3-methylsulfonylaminophenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a base and proceeds in two steps: the first step involves the formation of an intermediate, which is then converted to 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in the second step. The reaction is typically carried out at room temperature and the product is isolated by filtration or precipitation.

properties

IUPAC Name

N-[3-(4-hydroxy-3-nitrophenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(19,20)14-11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17)18/h2-8,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYLEVKITQLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686335
Record name N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylsulfonylaminophenyl)-2-nitrophenol

CAS RN

1261900-02-0
Record name N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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